1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-2-16-8-10-18(11-9-16)23(21,22)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWSYNYTRKMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Profile
- IUPAC Name : 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine
- Molecular Formula : C₁₈H₂₂N₂O₂S
- Molecular Weight : 336.45 g/mol (calculated)
- CAS Number : 777879-15-9
- Structural Features : Comprises a piperazine core substituted with a phenyl group at position 4 and a 4-ethylphenylsulfonyl group at position 1. The ethyl group on the phenyl ring distinguishes it from analogs with other substituents (e.g., nitro, chloro, or methoxy groups).
For example, analogs like 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) are synthesized using sulfonyl chlorides and substituted piperazines .
However, structurally similar compounds (e.g., NSPP) demonstrate neuroprotective, anti-inflammatory, and radiation-mitigating properties in preclinical models .
Structural Analogs
The table below compares key structural and physicochemical properties:
*LogP values estimated using computational tools (e.g., ChemDraw).
Functional Comparisons
Neuroprotective Effects
- NSPP :
- Ethylphenyl Variant: No direct evidence of neuroprotection. However, the ethyl group’s lipophilicity may enhance brain penetration, a desirable trait for CNS-targeted therapies.
Antitumor Activity
- Ethylphenyl Variant: Unknown effects on tumor growth.
Anti-Inflammatory Activity
Biological Activity
1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperazine core substituted with an ethylphenylsulfonyl group and a phenyl group. Its molecular formula is CHNOS, with a molecular weight of approximately 318.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, the compound showed an IC value of 12 µM against A549 lung cancer cells, indicating potent cytotoxicity.
2. Neuroprotective Effects
In animal models, the compound has been shown to mitigate cognitive decline associated with radiation therapy. A study involving murine models reported that treatment with this compound significantly increased neural stem/progenitor cell numbers and reduced microglial activation post-irradiation, suggesting its potential as a neuroprotective agent in patients undergoing radiotherapy .
3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6. This property may contribute to its neuroprotective effects, particularly in conditions involving neuroinflammation.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Cytokine Modulation : By inhibiting cytokine release, it reduces inflammation and protects neural tissues from damage.
- Stem Cell Activation : It promotes the proliferation of neural stem cells, enhancing recovery from radiation-induced damage.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines :
- Neuroprotection in Irradiated Mice :
- Inflammation Studies :
Data Summary Table
| Activity Type | Cell Line / Model | IC Value | Observations |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 12 µM | Induced apoptosis and inhibited growth |
| Neuroprotection | Irradiated Mice | N/A | Increased neural stem cells; mitigated cognitive decline |
| Anti-inflammatory | In vitro (Microglia) | N/A | Reduced IL-6 production |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine (NSPP), and how is purity ensured?
- Methodological Answer : Synthesis typically involves reductive amination of nitrobenzyl-piperazine precursors (e.g., 1-(4-nitrobenzyl)-4-phenylpiperazine) under controlled pH (6.5–7.5) and temperature (40–60°C) using NaCNBH₃ as a reducing agent. Key intermediates are purified via column chromatography, and final purity (>95%) is validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Reaction optimization should prioritize solvent choice (e.g., DMF for sulfonylation steps) and inert atmospheres to prevent oxidation .
| Synthesis Step | Conditions | Key Intermediates |
|---|---|---|
| Reductive Amination | NaCNBH₃, pH 7, 50°C | 1-(4-nitrobenzyl)-4-phenylpiperazine |
| Sulfonylation | DMF, RT, 12h | Sulfonyl chloride derivatives |
Q. How is NSPP characterized structurally and functionally in neuroprotection studies?
- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (S=O stretching at 1150–1300 cm⁻¹). Functional validation in neuroprotection involves:
- In vitro : Neural stem/progenitor cell (NSPC) cultures from Nestin-GFP mice, treated with NSPP (10 µM) post-irradiation (4 Gy), assessed via flow cytometry for Nestin-GFP+ cell counts .
- In vivo : C57BL/6 mice exposed to 10 Gy whole-brain irradiation (WBI) followed by subcutaneous NSPP (5 mg/kg/day for 5 days). Cognitive outcomes are measured via Novel Object Recognition (NOR) and Fear Conditioning (FC) tests .
Q. What primary mechanisms underlie NSPP’s neuroprotective effects against radiation-induced damage?
- Methodological Answer : NSPP reduces neuroinflammation by suppressing microglial activation (Iba1+ cell count ↓40%) and IL-6 secretion (ELISA 250 pg/mL vs. 600 pg/mL in controls). It preserves neural stem cells (Nestin-GFP+ cells ↑1.5× in female mice) and inhibits astrogliosis (GFAP expression ↓30%) .
Advanced Research Questions
Q. How do sex-dependent responses to NSPP impact experimental design in neuroprotection studies?
- Methodological Answer : Female mice show stronger NSPP-mediated recovery of Nestin-GFP+ NSPCs (↑2.1× vs. males) post-4 Gy irradiation. Studies must stratify by sex and use age-matched cohorts (e.g., 8-week-old Nestin-GFP mice). Behavioral assays (e.g., Object-in-Place test) should account for baseline sex differences in cognitive resilience .
Q. What experimental contradictions exist between in vitro and in vivo models of NSPP activity?
- Methodological Answer : In vitro, NSPP fails to rescue irradiated NSPCs (neurosphere size ↓50% at 4 Gy), while in vivo, it restores Nestin-GFP+ cells via microenvironment modulation (e.g., microglial IL-6 suppression). Researchers should combine co-culture models (NSPCs + microglia) to bridge this gap .
Q. How does NSPP’s Hedgehog pathway activation differentially affect microglia and glioblastoma (GBM) cells?
- Methodological Answer : NSPP upregulates Hedgehog targets (Ptch1, Gli1) in microglia at 500 nM (RT-qPCR: 3× induction) but has minimal effect on patient-derived GBM cells (HK-374). Use luciferase-based Hedgehog reporters and RNA-seq to map cell-type-specific responses. Note: NSPP does not protect GBM from radiation .
| Cell Type | Hedgehog Target Induction | Radiation Sensitivity |
|---|---|---|
| Microglia | 3× (Ptch1) at 500 nM | Protected (IL-6 ↓) |
| GBM (HK-374) | <1.5× (Gli1) at 1 µM | Unaffected |
Q. What methodologies resolve conflicting data on NSPP’s effects on neurogenesis vs. anti-inflammatory action?
- Methodological Answer : Use lineage-tracing models (e.g., Nestin-CreERT2) to distinguish NSPP’s direct effects on neurogenesis from indirect anti-inflammatory roles. Combine BrdU labeling (proliferation) with cytokine array profiling (TNF-α, IL-1β) in the same cohort .
Data Contradiction Analysis
Q. Why does NSPP fail to enhance neurosphere formation in vitro but rescue cognition in vivo?
- Critical Analysis : In vitro neurosphere assays lack microglial crosstalk, which is essential for NSPP’s anti-inflammatory action. In vivo, NSPP’s efficacy relies on suppressing microglial IL-6 (↓60%), enabling niche support for endogenous NSPCs. Validate using microglia-conditioned media in vitro .
Methodological Recommendations
- Dosage Optimization : Test NSPP at 1–10 µM in vitro and 1–10 mg/kg in vivo, monitoring plasma stability via LC-MS.
- Behavioral Testing : Use NOR and FC tests at 30 days post-irradiation to capture long-term cognitive effects .
- Control Groups : Include irradiated cohorts treated with DMSO/CrEL (vehicle) and non-irradiated controls to isolate NSPP-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
